3-(Benzo[d][1,3]dioxol-5-yl)isoxazole-4-carbonitrile
Description
Properties
CAS No. |
5542-43-8 |
|---|---|
Molecular Formula |
C11H6N2O3 |
Molecular Weight |
214.18 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1,2-oxazole-4-carbonitrile |
InChI |
InChI=1S/C11H6N2O3/c12-4-8-5-16-13-11(8)7-1-2-9-10(3-7)15-6-14-9/h1-3,5H,6H2 |
InChI Key |
XPURRZWEBQENTC-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC=C3C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)isoxazole-4-carbonitrile typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with methylene chloride in the presence of a base to form 1,3-benzodioxole.
Construction of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving hydroxylamine and an appropriate α,β-unsaturated carbonyl compound.
Introduction of the Nitrile Group: The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable nitrile precursor.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d][1,3]dioxol-5-yl)isoxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions include oxides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
The compound 3-(Benzo[d][1,3]dioxol-5-yl)isoxazole-4-carbonitrile is a notable organic compound with various applications in scientific research, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and potential applications based on verified sources.
Biological Activities
Research has indicated that this compound exhibits several significant biological activities:
Anti-inflammatory Activity
Studies suggest that this compound can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation. The selectivity towards COX-2 inhibition is desirable for developing anti-inflammatory drugs.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| This compound | 4.15 - 18.80 | 0.04 - 0.46 |
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains, particularly Gram-positive bacteria, indicating its potential as an antibiotic agent.
Anticancer Properties
Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. Mechanistic studies indicate that it may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.
Medicinal Chemistry
Due to its anti-inflammatory and anticancer properties, this compound is being explored for development into new therapeutic agents targeting inflammatory diseases and cancer.
Cosmetic Formulations
Given its potential bioactivity, there is interest in incorporating this compound into cosmetic formulations aimed at reducing skin inflammation or enhancing skin health.
Drug Development
The unique structural features of this compound make it a candidate for further investigation in drug development programs targeting various diseases, including chronic inflammatory conditions and cancer.
Mechanism of Action
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)isoxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares the molecular features of 3-(Benzo[d][1,3]dioxol-5-yl)isoxazole-4-carbonitrile with two analogous compounds:
Key Observations:
Substituent Diversity: The target compound leverages a cyano group for electronic modulation, whereas the benzoic acid derivative uses a carboxylic acid for solubility. The difluorobenzo[d][1,3]dioxole in enhances metabolic stability through fluorine’s electronegativity and steric effects. The (phenylthio)methyl group in introduces a sulfur atom, which may participate in redox interactions or hydrogen bonding.
Molecular Weight and Complexity :
- The target compound (MW 214.15) is significantly smaller than (MW 540.49) and (MW 311.35), suggesting advantages in bioavailability or synthetic accessibility.
Biological Activity
3-(Benzo[d][1,3]dioxol-5-yl)isoxazole-4-carbonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, particularly focusing on its anticancer activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a unique isoxazole ring fused with a benzo[d][1,3]dioxole moiety. Its molecular formula is , and it possesses a carbonitrile functional group that may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. Notably, derivatives of this compound have been tested for their cytotoxic effects against various cancer cell lines.
Case Study: Synthesis and Testing
A study synthesized thiourea derivatives incorporating benzo[d][1,3]dioxole moieties and evaluated their cytotoxicity using the SRB assay on HepG2 (liver), HCT116 (colon), and MCF-7 (breast) cancer cell lines. The results indicated significant antitumor activity with IC values lower than those of the standard drug doxorubicin:
| Compound | IC (µM) | Cancer Cell Line |
|---|---|---|
| 1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea) | 2.38 | HepG2 |
| 1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea) | 1.54 | HCT116 |
| 1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea) | 4.52 | MCF7 |
| Doxorubicin | 7.46 | HepG2 |
| Doxorubicin | 8.29 | HCT116 |
| Doxorubicin | 4.56 | MCF7 |
These findings suggest that compounds related to this compound may effectively inhibit cancer cell proliferation through mechanisms such as EGFR inhibition and apoptosis induction .
The anticancer mechanisms of this compound appear to involve multiple pathways:
- EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Apoptosis Induction : Assessment using annexin V-FITC showed that treated cells exhibited increased apoptosis rates.
- Cell Cycle Arrest : Analysis revealed that the compound could induce cell cycle arrest at specific phases, contributing to its antiproliferative effects.
- Mitochondrial Pathway Modulation : The expression levels of pro-apoptotic protein Bax and anti-apoptotic protein Bcl-2 were altered in treated cells, indicating modulation of mitochondrial pathways .
Additional Biological Activities
Beyond anticancer properties, derivatives of this compound have also been investigated for other biological activities:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
